molecular formula C12H6Cl4O2 B14178146 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol CAS No. 922727-28-4

4-Chloro-2-(2,4,5-trichlorophenoxy)phenol

Cat. No.: B14178146
CAS No.: 922727-28-4
M. Wt: 324.0 g/mol
InChI Key: MRBQSWCXXMTERE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is an organochlorine compound known for its potent antimicrobial properties. It is widely used in various industrial and consumer products due to its effectiveness in inhibiting the growth of bacteria and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. The process begins with the chlorination of phenol to produce 2,4,5-trichlorophenol. This intermediate is then reacted with 4-chlorophenol under alkaline conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and nucleophilic substitution reactions. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

    Oxidation: Quinones and chlorinated quinones.

    Reduction: Less chlorinated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2,4,5-trichlorophenoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Its antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

    Medicine: It is explored for its potential use in disinfectants and antiseptics.

    Industry: It is used in the formulation of various consumer products, including soaps, shampoos, and disinfectants.

Mechanism of Action

The antimicrobial action of 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death.

Comparison with Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorinated phenoxy structure.

    2,4,5-Trichlorophenol: An intermediate in the synthesis of various chlorinated compounds.

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another antimicrobial compound with a similar structure.

Uniqueness: 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is unique due to its specific combination of chlorine atoms and phenoxy groups, which confer its potent antimicrobial properties. Its effectiveness and stability make it a preferred choice in various applications compared to other similar compounds.

Properties

CAS No.

922727-28-4

Molecular Formula

C12H6Cl4O2

Molecular Weight

324.0 g/mol

IUPAC Name

4-chloro-2-(2,4,5-trichlorophenoxy)phenol

InChI

InChI=1S/C12H6Cl4O2/c13-6-1-2-10(17)12(3-6)18-11-5-8(15)7(14)4-9(11)16/h1-5,17H

InChI Key

MRBQSWCXXMTERE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)O

Origin of Product

United States

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